

CKD-519: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in lipid metabolism.[1][2][3] By blocking CETP, **CKD-519** effectively raises high-density lipoprotein cholesterol (HDL-C) levels, making it a significant compound of interest for dyslipidemia research and the development of novel cardiovascular therapies.[1][4][5] Classified as a Biopharmaceutical Classification System (BCS) Class II compound, **CKD-519** possesses high permeability but low aqueous solubility.[4] These application notes provide detailed protocols for the preparation and use of **CKD-519** in a laboratory setting, along with its key chemical and pharmacokinetic properties.

Chemical and Physical Properties

A summary of the essential properties of **CKD-519** is provided in the table below.



Property	Value	Reference
Molecular Formula	C31H34F7NO3	[6]
Molecular Weight	601.60 g/mol	[6]
CAS Number	1402796-27-3	[2][7]
Appearance	Lyophilized solid	[7]
Aqueous Solubility	< 1.0 μg/mL	[6]
Solubility in Organic Solvents	Freely soluble in ethyl alcohol	[6]
LogP (pH 7.4)	>5.0	[6]
LogD (pH 7.4)	7.4	[6]

Stock Solution and Storage

Proper storage and handling of CKD-519 are crucial to maintain its stability and activity.

Parameter	Recommendation	Reference
Storage of Solid Compound	Store lyophilized at -20°C, desiccated. Stable for 36 months.	[7]
Stock Solution Storage	Store at -80°C for up to 6 months or at -20°C for up to 1 month.	[2]
Handling	Aliquot stock solutions to avoid multiple freeze-thaw cycles.	[7]
In Vivo Solutions	It is recommended to prepare fresh solutions on the day of use.	[2]

Experimental Protocols



Protocol 1: Preparation of CKD-519 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **CKD-519** in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

- CKD-519 solid compound
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of CKD-519 solid using a calibrated analytical balance. For 1 mL of a 10 mM solution, 6.016 mg of CKD-519 is required.
- Dissolving: Add the weighed CKD-519 to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
- Solubilization: Vortex the solution until the CKD-519 is completely dissolved. Gentle heating
 or sonication can be used to aid dissolution if precipitation occurs.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro CETP Inhibition Assay

Methodological & Application





This protocol outlines a general procedure to determine the in vitro potency of **CKD-519** in inhibiting CETP activity in human serum.

Materials:

- **CKD-519** stock solution (e.g., 10 mM in DMSO)
- Human serum
- CETP activity assay kit (commercially available)
- Microplate reader
- Incubator

Procedure:

- Serial Dilution: Prepare a series of dilutions of the **CKD-519** stock solution in an appropriate buffer as specified by the assay kit manufacturer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
- Assay Preparation: Follow the instructions of the CETP activity assay kit. This typically
 involves adding human serum (as a source of CETP) and the donor and acceptor lipoprotein
 particles to the wells of a microplate.
- Compound Addition: Add the diluted **CKD-519** solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor, if available).
- Incubation: Incubate the plate at the recommended temperature and time to allow for the CETP-mediated transfer of cholesteryl esters.
- Measurement: Measure the signal (e.g., fluorescence) using a microplate reader at the specified wavelength.
- Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of CKD-519 relative to the vehicle control. Determine the IC50 value, which is the concentration of CKD-519 that causes 50% inhibition of CETP activity. The reported IC50 for CKD-519 is 2.3 nM in human serum.[1][3]



Protocol 3: In Vivo Administration in Animal Models

This protocol provides a general guideline for the oral administration of **CKD-519** to animal models, such as transgenic mice expressing human CETP.

Materials:

- CKD-519
- Vehicle for oral administration (e.g., a solid dispersion or self-microemulsifying drug delivery system formulation may be necessary due to low aqueous solubility)[4]
- · Oral gavage needles
- Animal balance

Procedure:

- Formulation Preparation: Due to its low aqueous solubility, CKD-519 requires a suitable formulation for oral administration to ensure adequate absorption.[4] High-performance formulation strategies like solid dispersions (SD) or self-microemulsifying drug delivery systems (SMEDDS) have been investigated.[4] For early-stage research, formulating CKD-519 in a vehicle like 0.5% methylcellulose or a lipid-based vehicle can be considered. The final formulation should be uniform and stable.
- Dose Calculation: Calculate the required dose based on the body weight of the animals.
 Doses of 1, 3, or 10 mg/kg have been used in transgenic mice.[1]
- Administration: Administer the CKD-519 formulation to the animals via oral gavage. Ensure
 the volume is appropriate for the size of the animal.
- Pharmacokinetic and Pharmacodynamic Assessment:
 - Pharmacokinetics: Collect blood samples at various time points post-administration to measure plasma concentrations of CKD-519. Plasma levels can be quantified using a validated HPLC-MS/MS method.[1]



 Pharmacodynamics: Measure CETP activity and HDL-C levels in the plasma samples to assess the in vivo efficacy of CKD-519.[1]

Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of **CKD-519** observed in healthy human subjects after a single oral dose.

Pharmacokinetic Parameters of CKD-519 in Healthy Subjects

Dose	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	Reference
25 mg	5-6	-	-	40-70	[1]
50 mg	5-6	-	-	40-70	[1]
100 mg	5-6	-	-	40-70	[1]
200 mg	5-6	-	-	40-70	[1]
400 mg	5-6	-	-	40-70	[1]

Note: Specific

Cmax and

AUC values

are dose-

dependent

but show a

less than

proportional

increase with

dose,

suggesting

saturation of

absorption at

higher doses.

[1]

Pharmacodynamic Parameters of CKD-519 in Healthy Subjects

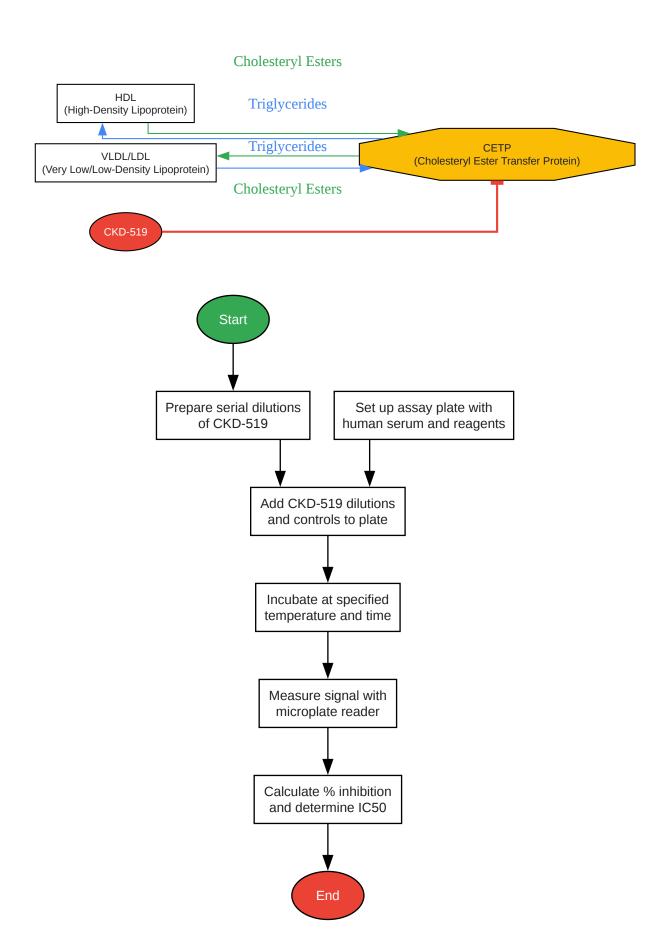


Dose	Maximum CETP Inhibition	Time to Maximum Inhibition (h)	Reference
25 mg	~62-65%	6.3 - 8.3	[1]
50 mg	~67%	6.3 - 8.3	[1]
100 mg	~78%	6.3 - 8.3	[1]
200 mg	~81%	6.3 - 8.3	[1]
400 mg	~83%	6.3 - 8.3	[1]

The relationship between CKD-519 plasma concentration and CETP activity is described by a sigmoid Emax model with an EC50 of 17.3 ng/mL.[1][5]

Visualizations Signaling Pathway of CETP Inhibition by CKD-519







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